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molecular formula C4F6O3 B123094 Trifluoroacetic anhydride CAS No. 407-25-0

Trifluoroacetic anhydride

Cat. No. B123094
M. Wt: 210.03 g/mol
InChI Key: QAEDZJGFFMLHHQ-UHFFFAOYSA-N
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Patent
US05420277

Procedure details

To 20 g of the compound of Example 20B suspended in 60 ml dichloromethane was added at -20° C. a solution of 100 ml trifluoroacetic acid anhydride in 40 ml dichloromethane. While stirring, an orange colored solution was obtained after 30 minutes. The solution was then stirred at 0° C. for one hour. The color turned to a dark green. The solvent, excess trifluoroacetic acidanhydride and formed trifluoroacetic acid was then distilled of in vacuo at room temperature. After evaporation with an oil-vacuo for additional one hour a beige foam was obtained. This was stirred with 150 ml ether and cooled to -20° C. A dark red suspension was obtained. After filtration and washing with ether and hexane the title compound was obtained as a beige solid (20.4 g). The compound is unstable and must be immediately used for further transformation.
[Compound]
Name
compound
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([O:5][C:6](=[O:11])[C:7]([F:10])([F:9])[F:8])=[O:4]>ClCCl>[F:1][C:2]([F:12])([F:13])[C:3]([O:5][C:6](=[O:11])[C:7]([F:9])([F:8])[F:10])=[O:4].[F:1][C:2]([F:13])([F:12])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
compound
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an orange colored solution was obtained after 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The solution was then stirred at 0° C. for one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Type
product
Smiles
FC(C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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